molecular formula C27H24N4O4 B11380248 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11380248
M. Wt: 468.5 g/mol
InChI Key: UIYVMXZWUZZIAD-UHFFFAOYSA-N
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Description

The compound 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic molecule featuring a pyrrolo[3,4-c]pyrazol-6-one core. This scaffold is substituted with:

  • A 2-hydroxyphenyl group at position 3, which may enhance hydrogen-bonding interactions.
  • A 3-methoxy-4-(allyloxy)phenyl group at position 4, introducing both electron-donating (methoxy) and π-conjugated (allyloxy) substituents.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-methoxy-4-prop-2-enoxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H24N4O4/c1-3-13-35-21-11-10-18(14-22(21)34-2)26-23-24(19-8-4-5-9-20(19)32)29-30-25(23)27(33)31(26)16-17-7-6-12-28-15-17/h3-12,14-15,26,32H,1,13,16H2,2H3,(H,29,30)

InChI Key

UIYVMXZWUZZIAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O)OCC=C

Origin of Product

United States

Biological Activity

The compound 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Antioxidant Activity

Research has indicated that compounds similar to the target molecule exhibit significant antioxidant properties. These properties are primarily attributed to the presence of phenolic and hydroxyl groups, which can scavenge free radicals and inhibit oxidative stress. For instance, studies have shown that certain derivatives can effectively reduce oxidative damage in cellular models, suggesting a protective role against various diseases linked to oxidative stress .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective strains such as Staphylococcus aureus and Escherichia coli have been reported to be below 100 µg/mL, indicating strong potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound exhibits anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines in various cell lines, suggesting its potential utility in treating inflammatory diseases. This effect may be mediated through the modulation of signaling pathways involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups in the structure are crucial for radical scavenging capabilities.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory responses.
  • Interaction with Cellular Targets : It is hypothesized that the compound interacts with specific cellular receptors or proteins, leading to altered cellular responses.

Study 1: Antimicrobial Efficacy

In a comparative study examining various derivatives of similar structures, the target compound was found to outperform several known antibiotics against resistant strains of bacteria. The study utilized agar diffusion methods and reported significant zones of inhibition, highlighting the compound's potential as a novel antimicrobial agent .

Study 2: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a marked reduction in swelling and pain scores compared to control groups, supporting its therapeutic potential in inflammatory conditions .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialMIC < 100 µg/mL against S. aureus and E. coli
Anti-inflammatoryReduced cytokine levels in vitro

Scientific Research Applications

Structural Features

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Key Functional Groups :
    • Hydroxy group (-OH)
    • Methoxy group (-OCH₃)
    • Pyridine ring
    • Dihydropyrrolo structure

Medicinal Chemistry

The compound's structural features suggest significant potential in drug development, particularly as an anti-inflammatory or anti-cancer agent. The pyrrolo[3,4-c]pyrazole scaffold has been associated with various pharmacological activities.

Case Study: Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrrolo[3,4-c]pyrazoles exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. For example, compounds structurally similar to the target compound have been synthesized and evaluated for their inhibitory effects on COX-1 and COX-2, demonstrating promising results in reducing inflammation .

Biological Evaluation

In vitro studies have indicated that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival.

Case Study: Cytotoxicity Against Cancer Cells

A study focusing on related compounds demonstrated significant cytotoxic effects on breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Material Science

The unique chemical properties of this compound allow for potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as a precursor for synthesizing novel polymers.

Application in OLEDs

Research has indicated that compounds with similar structural motifs can be utilized as emitters in OLED technology due to their favorable electronic properties. The incorporation of the pyrrolo[3,4-c]pyrazole unit could enhance the efficiency and stability of these devices .

Table 1: Comparison of Biological Activities

Compound StructureActivity TypeIC50 Value (μM)Reference
Pyrrolo[3,4-c]pyrazole derivativeCOX Inhibition12.5
Related pyrazoleCytotoxicity (MCF-7)15.0
Similar scaffoldAntioxidant10.0

Table 2: Synthesis Methods Overview

Synthesis MethodYield (%)Key StepsReference
Nucleophilic substitution70Reaction with substituted amines
Click chemistry85Copper-catalyzed azide-alkyne reaction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three analogs from the literature (Table 1).

Table 1: Comparative Analysis of Pyrrolo-Pyrazolone Derivatives

Compound Name & CAS Core Structure Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Pyrrolo[3,4-c]pyrazol-6(1H)-one 3: 2-hydroxyphenyl; 4: 3-methoxy-4-allyloxy-phenyl; 5: pyridin-3-ylmethyl C28H26N4O4 482.54* Allyloxy group enhances π-conjugation; pyridinylmethyl aids solubility.
3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (CAS 880398-84-5) Pyrrolo[3,4-c]pyrazol-6(2H)-one 3: 2-hydroxyphenyl; 4: 3,4,5-trimethoxyphenyl; 5: 3-hydroxypropyl C24H25N3O6 451.47 Trimethoxyphenyl increases steric bulk; hydroxypropyl improves hydrophilicity.
3-(2-Hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (CAS 879960-83-5) Pyrrolo[3,4-c]pyrazol-6(2H)-one 3: 2-hydroxyphenyl; 4: 4-methoxyphenyl; 5: propyl C21H21N3O3 363.41 Propyl chain reduces polarity; simpler methoxy substitution limits electronic effects.
6-Amino-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 4: 4-methoxyphenyl; 6: amino; 5: cyano C15H13N5O2 295.30 Pyranopyrazole core; cyano and amino groups enable diverse reactivity.

*Calculated based on molecular formula.

Detailed Analysis

The pyridin-3-ylmethyl substituent provides a basic nitrogen center, likely enhancing aqueous solubility compared to the hydroxypropyl (polar but less basic) or propyl (nonpolar) groups.

Synthetic Pathways The target compound’s synthesis may involve coupling reactions for the pyridinylmethyl group, whereas analogs like use simpler alkylation or condensation steps. Multi-component reactions, as seen in pyranopyrazole synthesis , are less likely here due to the complexity of the substituents.

Tautomerism and Stability Analogous hydroxypyrazole derivatives (e.g., ) exhibit tautomerism stabilized by intramolecular hydrogen bonding. The target compound’s 2-hydroxyphenyl group may similarly stabilize enol forms, affecting its reactivity and crystallinity.

Potential Pharmacological Implications The pyridinylmethyl group could facilitate interactions with biological targets (e.g., kinases or receptors), while the trimethoxyphenyl analog might exhibit cytotoxicity akin to colchicine derivatives. The simpler propyl-substituted compound may lack such specificity due to reduced steric and electronic complexity.

Q & A

Basic: What are common synthetic routes for constructing the pyrrolo[3,4-c]pyrazole core in this compound?

The pyrrolo[3,4-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions. A representative method involves reacting azido-pyrazole carbaldehydes with hydrazine hydrate under acidic conditions. For example, treatment of 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in ethanol and acetic acid at reflux yields the fused pyrazolo[3,4-c]pyrazole system . Key parameters include solvent choice (ethanol for solubility), acid catalysis (acetic acid), and temperature control to avoid side reactions.

Advanced: How can regioselectivity in cyclization steps be controlled to avoid structural isomers?

Regioselectivity in pyrazole fusion reactions is highly sensitive to reaction conditions. For instance, iodine catalysis at room temperature favors amine-substituted pyrazolo[3,4-c]pyrazoles, while refluxing in acidic ethanol produces dihydro derivatives . Advanced strategies include:

  • Catalyst screening : Iodine promotes intramolecular cyclization via radical intermediates.
  • Temperature modulation : Lower temperatures reduce kinetic competition between pathways.
  • Substituent effects : Electron-withdrawing groups on the pyridine ring direct cyclization to specific positions.

Basic: What spectroscopic techniques are critical for structural validation?

Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and diastereotopic protons in the dihydropyrrolo system (δ 3.5–5.0 ppm).
  • IR spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 472.19 for C₂₇H₂₅N₃O₅).

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction using programs like SHELXL (via the SHELX suite) provides unambiguous stereochemical data. For example:

  • Twinning analysis : Resolves overlapping reflections in chiral centers.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds between hydroxyl and methoxy groups) .
  • ORTEP diagrams : Visualize thermal ellipsoids to assess positional disorder .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays.
  • Solubility screening : Employ shake-flask methods in PBS (pH 7.4) to identify formulation challenges .

Advanced: How can molecular docking address discrepancies between in vitro and in silico bioactivity data?

Discrepancies often arise from solvent-accessible surface area (SASA) mismatches or protonation state errors. Advanced workflows include:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to account for conformational flexibility.
  • Binding free energy calculations : Use MM-PBSA/GBSA to refine docking scores.
  • ADME profiling : Predict pharmacokinetic conflicts (e.g., poor BBB penetration despite high in vitro potency) .

Basic: What purification methods are effective for isolating this compound?

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) gradients resolves polar impurities.
  • Recrystallization : DMF/ethanol (1:1) mixtures yield high-purity crystals.
  • HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity .

Advanced: How can conflicting solubility data be reconciled during formulation studies?

Contradictions between experimental and predicted solubility (e.g., LogP vs. shake-flask results) may stem from:

  • Polymorphism : Use DSC/TGA to identify metastable crystalline forms.
  • Co-solvent optimization : Screen PEG-400 or cyclodextrins to enhance aqueous solubility.
  • pH-solubility profiling : Adjust buffer pH to exploit ionizable groups (e.g., pyridine N-protonation) .

Basic: What are the key stability challenges during storage?

  • Hydrolytic degradation : The allyloxy group (prop-2-en-1-yloxy) is prone to hydrolysis. Store under inert gas (N₂/Ar) at -20°C.
  • Photooxidation : Protect from UV light using amber vials.
  • Hygroscopicity : Use desiccants (silica gel) in sealed containers .

Advanced: How can isotopic labeling aid in metabolic pathway tracing?

  • ¹³C/¹⁵N labeling : Synthesize the compound with labeled pyridine or phenyl rings to track metabolites via LC-MS/MS.
  • Click chemistry : Introduce alkyne tags for bioorthogonal conjugation with azide-functionalized probes .

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